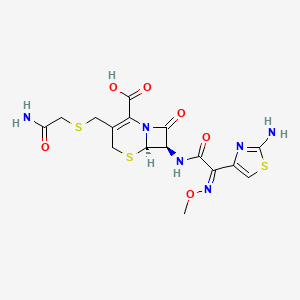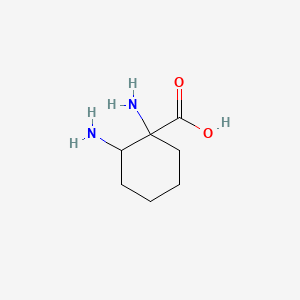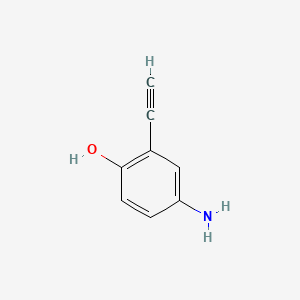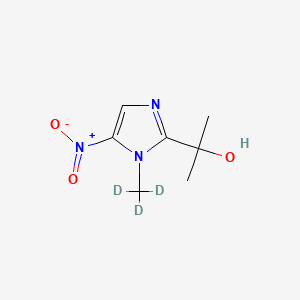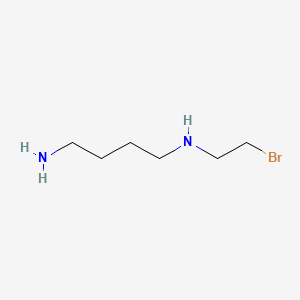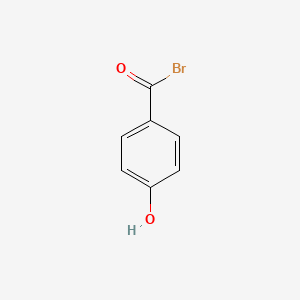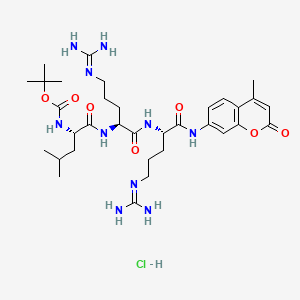
Tetrahydro Cortisone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro Cortisone-d5 is a stable isotope labelled metabolite . It has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is categorized under glucocorticoids .
Synthesis Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Molecular Structure Analysis
The molecular structure of Tetrahydro Cortisone-d5 is complex, with a molecular formula of C21H27D5O5 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Physical And Chemical Properties Analysis
Tetrahydro Cortisone-d5 has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is a stable isotope labelled metabolite .Applications De Recherche Scientifique
Glucocorticoids and Corticosteroids in Research
Glucocorticoids, including compounds like Tetrahydrocortisone-d5, play crucial roles in various physiological processes and have significant applications in medical research. These compounds are involved in modulating inflammation, immune responses, and cellular metabolism. Scientific research has explored their mechanisms of action, therapeutic potential, and effects on disease progression across several conditions.
Neuroprotective Actions
- Neurosteroids, including glucocorticoid derivatives, have been studied for their neuroprotective effects. They influence neuronal excitability through modulation of ionotropic receptors and have shown potential in treating nervous system injuries, ischemia, neurodegenerative diseases, and seizures (Borowicz et al., 2011).
Immunomodulatory Effects
- Glucocorticoids have been examined for their immunosuppressive effects, particularly in autoimmune diseases. The alkaloid Tetrandrine, for instance, has been explored for its synergistic effects with DMARDs, including glucocorticoids, highlighting the potential of combining different immunomodulatory mechanisms for therapeutic benefits (Lai, 2002).
Metabolic Syndrome and Inflammation
- The enzyme 11β-Hydroxysteroid dehydrogenase type 1, involved in glucocorticoid regulation, has roles in the hypothalamus-pituitary-adrenal (HPA) axis, metabolic syndrome, and inflammation. Research has focused on understanding its contribution to these conditions and the potential of targeting this enzyme for therapeutic interventions (Cooper & Stewart, 2009).
Central Nervous System Effects
- Studies have highlighted the central nervous system effects of natural and synthetic glucocorticoids. They play crucial roles in behavior, cognition, mood, and stress reactivity. Both beneficial and adverse effects have been observed, depending on the levels and duration of exposure to these compounds (Fietta, Fietta, & Delsante, 2009).
Propriétés
Numéro CAS |
1485501-48-1 |
|---|---|
Nom du produit |
Tetrahydro Cortisone-d5 |
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
369.513 |
Nom IUPAC |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
Clé InChI |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Synonymes |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



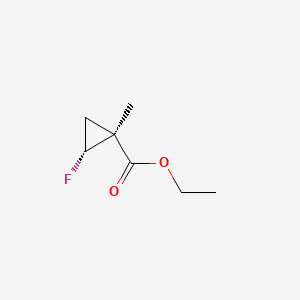
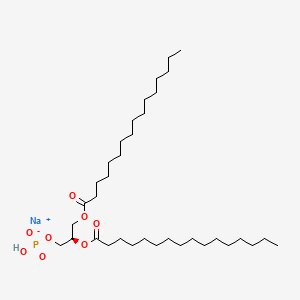
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
